2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide typically involves the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Coupling with isonicotinic acid: The cyclopropylmethoxy halide is then reacted with isonicotinic acid or its derivatives under basic conditions to form the desired isonicotinamide structure.
Introduction of the trifluorophenyl group: The trifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, nucleophiles, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme functions.
Medicine: Potentially as a drug candidate for treating diseases by inhibiting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide would depend on its specific target within the body. Generally, it could act by binding to a particular enzyme or receptor, thereby inhibiting its activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)benzamide
- 2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Uniqueness
2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group and the trifluorophenyl group can influence its reactivity and interaction with biological targets.
Biological Activity
2-(Cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide, identified by its CAS number 2034244-71-6, is a compound that has garnered attention for its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is C16H13F3N2O2 with a molecular weight of 322.28 g/mol. Its structure includes a cyclopropylmethoxy group and a trifluorophenyl moiety attached to an isonicotinamide backbone.
Property | Value |
---|---|
Molecular Formula | C16H13F3N2O2 |
Molecular Weight | 322.28 g/mol |
CAS Number | 2034244-71-6 |
Anticancer Properties
Studies have suggested that isonicotinamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, certain derivatives have been shown to inhibit tumor growth in xenograft models .
Anti-inflammatory Effects
The modulation of inflammatory pathways through the inhibition of NF-kB signaling has been observed with related compounds. This suggests that this compound may also have anti-inflammatory effects .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with similar functional groups were tested against breast and lung cancer cell lines, showing significant inhibition of cell proliferation .
- Animal Models : In vivo studies using mouse models have illustrated the potential for these compounds to reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .
- Pharmacological Profiles : The pharmacological profiles of related compounds indicate a favorable safety margin and bioavailability, making them suitable candidates for further development as therapeutic agents .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-11-3-4-12(15(19)14(11)18)21-16(22)10-5-6-20-13(7-10)23-8-9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZURVBUKVMBBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.